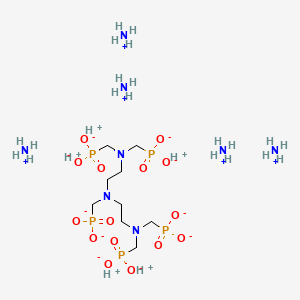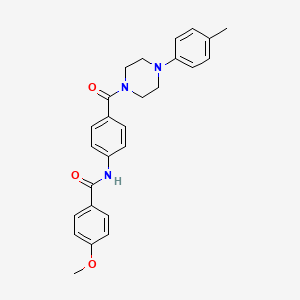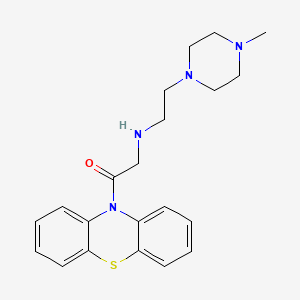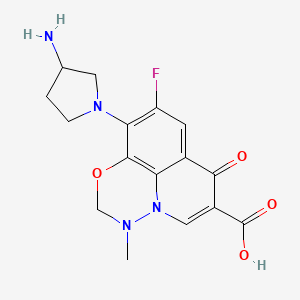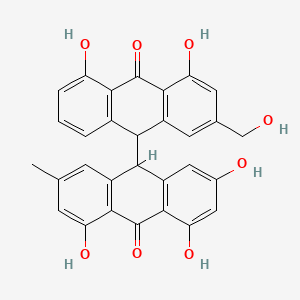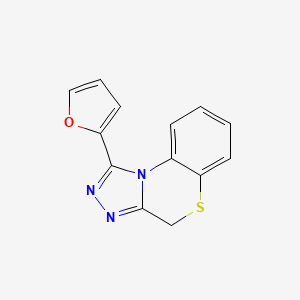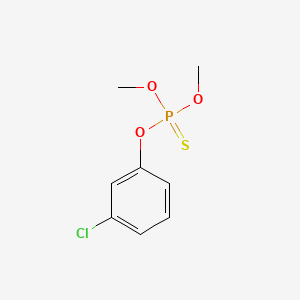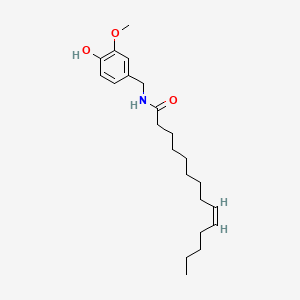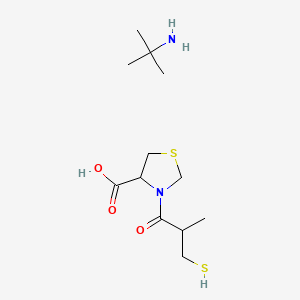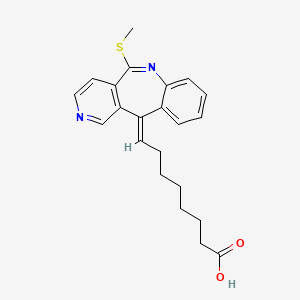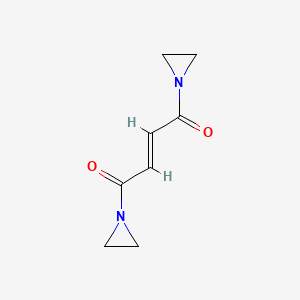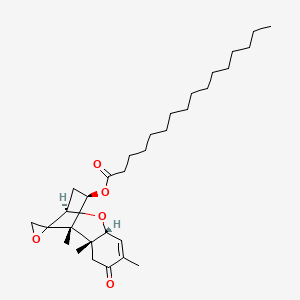
Trichothecolone palmitate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trichothecolone palmitate is a chemical compound with the molecular formula C31H50O5 . It is a derivative of trichothecolone, a trichothecene mycotoxin produced by various species of fungi such as Fusarium and Myrothecium . Trichothecenes are known for their potent biological activities, including inhibition of protein synthesis, phytotoxicity, and toxicity to animals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of trichothecolone palmitate typically involves the esterification of trichothecolone with palmitic acid. The reaction is carried out under acidic or basic conditions, using catalysts such as sulfuric acid or sodium hydroxide to facilitate the esterification process . The reaction mixture is then purified through techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Trichothecolone palmitate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form this compound oxides.
Reduction: Reduction reactions can convert this compound to its corresponding alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the palmitate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products Formed
Oxidation: this compound oxides.
Reduction: this compound alcohols.
Substitution: Various substituted trichothecolone derivatives.
Aplicaciones Científicas De Investigación
Trichothecolone palmitate has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and other organic reactions.
Biology: Investigated for its effects on protein synthesis and cellular processes.
Medicine: Explored for potential therapeutic applications, including anti-cancer properties.
Industry: Utilized in the development of bioactive compounds and as a reference standard in analytical chemistry
Mecanismo De Acción
Trichothecolone palmitate exerts its effects primarily through the inhibition of protein synthesis. It targets the ribosomes in eukaryotic cells, preventing the elongation of the polypeptide chain during translation. This inhibition leads to a halt in protein production, which can result in cell death . The compound also affects various molecular pathways involved in cell growth and proliferation .
Comparación Con Compuestos Similares
Similar Compounds
Trichothecolone: The parent compound of trichothecolone palmitate.
Trichothecin: Another trichothecene mycotoxin with similar biological activities.
Verrucarin: A macrocyclic trichothecene with potent cytotoxic properties.
Uniqueness
This compound is unique due to its esterified palmitate group, which enhances its lipophilicity and potentially its biological activity. This modification allows for better interaction with lipid membranes and may improve its efficacy in certain applications .
Propiedades
Número CAS |
100667-47-8 |
|---|---|
Fórmula molecular |
C31H50O5 |
Peso molecular |
502.7 g/mol |
Nombre IUPAC |
[(1S,2R,7R,9R,11R)-1,2,5-trimethyl-4-oxospiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl] hexadecanoate |
InChI |
InChI=1S/C31H50O5/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-28(33)36-26-20-27-31(22-34-31)30(26,4)29(3)21-24(32)23(2)19-25(29)35-27/h19,25-27H,5-18,20-22H2,1-4H3/t25-,26-,27-,29+,30-,31?/m1/s1 |
Clave InChI |
ALAKXPPBGLXDKP-WDBJJVJHSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCC(=O)O[C@@H]1C[C@@H]2C3([C@]1([C@]4(CC(=O)C(=C[C@H]4O2)C)C)C)CO3 |
SMILES canónico |
CCCCCCCCCCCCCCCC(=O)OC1CC2C3(C1(C4(CC(=O)C(=CC4O2)C)C)C)CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


